6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride
Overview
Description
6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a tetrahydrofuran moiety, and a nicotinamide group.
Scientific Research Applications
6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a tool for studying biological processes and interactions, particularly those involving nicotinamide-related pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases and conditions.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydrofuran moiety, and the coupling with nicotinamide. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with distinct properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with varying functional groups.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride include other nicotinamide derivatives and compounds containing piperidine and tetrahydrofuran moieties. Examples include:
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide riboside
- Piperidine-based drugs
- Tetrahydrofuran-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.ClH/c20-16(19-11-14-2-1-9-21-14)13-3-4-15(18-10-13)12-5-7-17-8-6-12;/h3-4,10,12,14,17H,1-2,5-9,11H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIHUAGHWRGZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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